5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by its triazolopyrimidine core structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with metal ions, particularly platinum(ii), in a square-planar environment .
Mode of Action
The compound coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 . The other two positions are occupied by one monodentate 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) molecule and a coordinated chloride .
Biochemical Pathways
Similar compounds have been found to interact with 5′-gmp .
Pharmacokinetics
It is known that the compound is solid and should be stored at room temperature .
Result of Action
Similar compounds have shown moderate antiproliferative activities against cancer cells .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as JAK1 and JAK2, acting as an inhibitor . These interactions are essential in regulating various cellular processes, including cell growth and immune responses. The compound’s ability to inhibit these enzymes makes it a valuable tool in studying and potentially treating diseases related to these pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving JAK-STAT signaling . This compound can alter gene expression by inhibiting the activity of JAK1 and JAK2, leading to changes in cellular metabolism and function. Additionally, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2 enzymes, inhibiting their activity . This inhibition prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling pathways that regulate gene expression and cellular responses. The compound’s ability to modulate these pathways highlights its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can maintain its inhibitory effects on JAK1 and JAK2, leading to sustained changes in cellular processes. These findings are crucial for its potential use in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as JAK1 and JAK2 . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways underscores its potential in modulating metabolic processes for therapeutic purposes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on JAK1 and JAK2. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with JAK1 and JAK2 enzymes . This localization is crucial for its inhibitory effects on these enzymes and the subsequent modulation of cellular signaling pathways. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, further enhancing its functional specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or β-diketone in the presence of an acid catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability and efficiency. Microwave-assisted synthesis is another method that has been explored for its rapid reaction times and reduced energy consumption[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the design of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antitumor properties. It has shown promising results in inhibiting the growth of certain microbial strains and tumor cells.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acid
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
1,2,4-Triazolo[1,5-a]pyridine
Uniqueness: 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern on the triazolopyrimidine core, which influences its chemical reactivity and biological activity. This compound's methyl groups at positions 5 and 7 enhance its stability and binding affinity compared to its unsubstituted counterparts.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(7(13)14)5(2)12-8(11-4)9-3-10-12/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCJXXCKAGLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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